Pregabalin Impurity 12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Impureté 12 de la Pregabaline est un composé chimique apparenté à la Pregabaline, un médicament anticonvulsivant et anxiolytique utilisé pour traiter la douleur neuropathique, l’épilepsie et le trouble anxieux généralisé. L’Impureté 12 de la Pregabaline est l’un des sous-produits ou produits de dégradation formés pendant la synthèse ou le stockage de la Pregabaline. La compréhension et la caractérisation de ces impuretés sont essentielles pour garantir la sécurité et l’efficacité des produits pharmaceutiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de l’Impureté 12 de la Pregabaline implique plusieurs étapes. Une méthode consiste à ajouter de la S-Pregabaline dans un système acide à une température de 60 à 80 °C et à agiter pour que la réaction se produise. Une fois la réaction terminée, le solvant est dépressurisé et concentré jusqu’à ce qu’il ne coule plus. Un agent d’extraction est ensuite ajouté, suivi d’une solution alcaline faible pour le nettoyage. La phase organique est concentrée, refroidie à 0-10 °C et un solvant alcanique est ajouté goutte à goutte jusqu’à précipitation d’un solide. Ce solide est ensuite filtré pour obtenir l’Impureté 12 de la Pregabaline .

Méthodes de production industrielle : Les méthodes de production industrielle de l’Impureté 12 de la Pregabaline sont conçues pour être rentables et efficaces. Des techniques telles que la chromatographie liquide haute performance préparative (HPLC), la chromatographie éclair et la chromatographie à lit mobile simulé (SMB) sont utilisées pour isoler et purifier l’impureté. Ces méthodes garantissent une pureté et un rendement élevés de l’impureté, ce qui les rend adaptées à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L’Impureté 12 de la Pregabaline peut subir diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure et les propriétés du composé.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.

Substitution : Des réactions d’halogénation ou d’alkylation peuvent être réalisées à l’aide de réactifs tels que les halogènes ou les halogénoalcanes.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

L’Impureté 12 de la Pregabaline a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme étalon de référence en chimie analytique pour identifier et quantifier les impuretés dans les formulations de Pregabaline.

Biologie : Les études sur l’Impureté 12 de la Pregabaline aident à comprendre son activité biologique et ses effets potentiels sur les organismes vivants.

Médecine : La recherche sur cette impureté aide à évaluer la sécurité et l’efficacité de la Pregabaline en tant que produit pharmaceutique.

Applications De Recherche Scientifique

Pregabalin Impurity 12 has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Pregabalin formulations.

Biology: Studies on this compound help understand its biological activity and potential effects on living organisms.

Medicine: Research on this impurity aids in assessing the safety and efficacy of Pregabalin as a pharmaceutical product.

Mécanisme D'action

Le mécanisme d’action de l’Impureté 12 de la Pregabaline n’est pas bien documenté. Elle est susceptible d’interagir avec des cibles moléculaires similaires à celles de la Pregabaline. La Pregabaline se lie à la sous-unité alpha-2-delta des canaux calciques voltage-dépendants du système nerveux central, ce qui réduit la libération de neurotransmetteurs excitateurs tels que le glutamate, la norépinéphrine et la substance P . Cette action contribue à diminuer l’excitabilité neuronale et à soulager les symptômes de la douleur neuropathique et de l’anxiété.

Comparaison Avec Des Composés Similaires

Composés similaires :

Pregabaline : Le composé parent, utilisé pour traiter la douleur neuropathique, l’épilepsie et l’anxiété.

Gabapentine : Un autre anticonvulsivant avec un mécanisme d’action similaire mais une structure chimique différente.

Impureté A, B, C, D de la Pregabaline : D’autres impuretés formées pendant la synthèse de la Pregabaline, chacune avec des propriétés chimiques uniques et des effets potentiels

Unicité : L’Impureté 12 de la Pregabaline est unique en raison de sa voie de formation spécifique et de sa structure chimique. Sa présence et sa concentration dans les formulations de Pregabaline doivent être surveillées attentivement pour garantir la sécurité et l’efficacité du médicament.

Propriétés

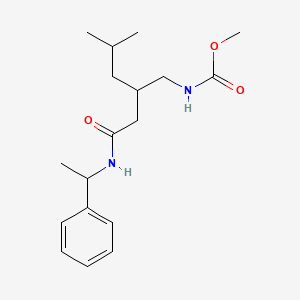

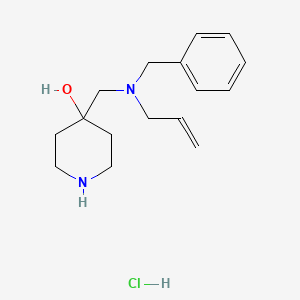

Formule moléculaire |

C18H28N2O3 |

|---|---|

Poids moléculaire |

320.4 g/mol |

Nom IUPAC |

methyl N-[4-methyl-2-[2-oxo-2-(1-phenylethylamino)ethyl]pentyl]carbamate |

InChI |

InChI=1S/C18H28N2O3/c1-13(2)10-15(12-19-18(22)23-4)11-17(21)20-14(3)16-8-6-5-7-9-16/h5-9,13-15H,10-12H2,1-4H3,(H,19,22)(H,20,21) |

Clé InChI |

IFWKLUPDGNLYIW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CNC(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)

![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)

![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)

![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)